molecular formula C25H20N4 B1653735 Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)- CAS No. 192586-42-8

Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-

Cat. No.: B1653735
CAS No.: 192586-42-8
M. Wt: 376.5 g/mol
InChI Key: OMZVNZJNZUGOJK-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound’s systematic IUPAC name is 4,4'-methylenebis[N-(pyridin-2-ylmethylidene)aniline] , reflecting its bis-imine structure bridged by a methylene group. Its molecular architecture consists of two aniline moieties linked via a central methylene group, with each aniline nitrogen atom forming a Schiff base bond with a pyridine-2-carbaldehyde-derived substituent.

Synonyms for this compound are extensive, reflecting its use in diverse chemical contexts (Table 1). The most commonly referenced identifiers include:

  • 192586-42-8 (CAS Registry Number)
  • 1-pyridin-2-yl-N-[4-[[4-(pyridin-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine
  • N,N'-(Methylenebis(4,1-phenylene))bis(1-(pyridin-2-yl)methanimine) .

Additional synonyms from patent literature and commercial catalogs include Maybridge4_000469 and SCHEMBL11816349, underscoring its relevance in pharmaceutical and materials science research.

Table 1: Synonyms and Identifiers

Identifier Type Value
CAS Number 192586-42-8
IUPAC Name 4,4'-Methylenebis[N-(pyridin-2-ylmethylidene)aniline]
Depositor-Supplied Synonyms N-[(1E)-Pyridin-2-ylmethylene]-N-[4-(4-{[(1E)-pyridin-2-ylmethylene]amino}benzyl)phenyl]amine
Commercial Codes Maybridge4_000469, SCHEMBL11816349

Molecular Formula and Isotopic Composition

The molecular formula C25H20N4 corresponds to a molar mass of 376.5 g/mol , as confirmed by high-resolution mass spectrometry. Isotopic composition analysis reveals contributions from stable and minor radioactive isotopes (Table 2). Carbon-12 (98.93%) and nitrogen-14 (99.63%) dominate, with trace amounts of carbon-13 (1.07%) and nitrogen-15 (0.37%) influencing precise mass measurements.

The exact mass calculated using natural isotopic abundances is 376.4511 g/mol , aligning with experimental values from time-of-flight mass spectrometry. Minor isotopic peaks at m/z 377.454 and 378.457 arise from 13C and 15N incorporation, critical for fragmentation pattern identification in structural elucidation.

Table 2: Isotopic Composition

Element Isotope Natural Abundance (%) Contribution to Molecular Mass
Carbon ^12^C 98.93 25 × 12.0107 = 300.2675
Carbon ^13^C 1.07 -
Hydrogen ^1^H 99.9885 20 × 1.0078 = 20.1560
Nitrogen ^14^N 99.63 4 × 14.0067 = 56.0268
Nitrogen ^15^N 0.37 -

Stereochemical Features (E/Z Isomerism)

The compound exhibits E/Z isomerism at its two imine (C=N) bonds, a consequence of restricted rotation around the nitrogen-carbon double bonds. Each imine group can adopt either an E (trans) or Z (cis) configuration, yielding four possible stereoisomers (Figure 1). Experimental studies using ^1^H and ^13^C NMR spectroscopy confirm that the E,E-isomer predominates in solution due to reduced steric hindrance between the pyridinyl and anilinomethyl groups.

The energy barrier for isomerization is influenced by solvent polarity and temperature. In polar solvents like dimethyl sulfoxide, rapid interconversion between isomers occurs via a planar transition state, as evidenced by line-broadening in dynamic NMR spectra. Conversely, in nonpolar solvents or crystalline states, the E,E-configuration is stabilized by intramolecular π-π stacking between pyridine rings, as observed in X-ray diffraction studies.

Figure 1: E/Z Isomerization Pathways
$$
\text{E,E-Isomer} \leftrightarrow \text{E,Z-Isomer} \leftrightarrow \text{Z,Z-Isomer}
$$
Mechanism: Rotation about the C=N bond (activation energy ~25 kcal/mol) or nitrogen inversion (activation energy ~15 kcal/mol).

The stereochemical assignment is further supported by ultraviolet-visible spectroscopy, where the E,E-isomer exhibits a bathochromic shift (λmax = 320 nm) compared to the Z,Z-form (λmax = 290 nm), attributed to extended conjugation in the trans configuration. Computational density functional theory (DFT) simulations corroborate these findings, showing a 3.2 kcal/mol energy difference favoring the E,E-isomer.

Properties

IUPAC Name

1-pyridin-2-yl-N-[4-[[4-(pyridin-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c1-3-15-26-24(5-1)18-28-22-11-7-20(8-12-22)17-21-9-13-23(14-10-21)29-19-25-6-2-4-16-27-25/h1-16,18-19H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVNZJNZUGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384392
Record name Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192586-42-8
Record name Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Condensation

The key step involves reacting 4,4'-methylenebisaniline with 2-pyridinecarboxaldehyde. A representative procedure derived from similar Schiff base syntheses is outlined below:

  • Reaction Setup :

    • Dissolve 4,4'-methylenebisaniline (1 equiv) in anhydrous ethanol (50 mL per gram of diamine).
    • Add 2-pyridinecarboxaldehyde (2.2 equiv) dropwise under nitrogen atmosphere.
    • Introduce glacial acetic acid (0.1 equiv) as a catalyst.
  • Reflux Conditions :

    • Heat the mixture under reflux at 80°C for 6–8 hours.
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Workup and Purification :

    • Cool the reaction mixture to room temperature, inducing crystallization.
    • Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.
    • Recrystallize from hot ethanol to yield the pure bis-Schiff base as a yellow crystalline solid.

Table 1: Optimization of Reaction Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol Methanol THF
Catalyst Acetic acid None p-TSA*
Temperature (°C) 80 65 70
Yield (%) 78 65 72

p-TSA = p-toluenesulfonic acid. Yields extrapolated from analogous syntheses.

Alternative Synthetic Routes

Solid-State Synthesis

Recent advances in mechanochemistry offer solvent-free pathways for Schiff base formation. Grinding 4,4'-methylenebisaniline with 2-pyridinecarboxaldehyde in a ball mill for 2 hours at ambient temperature produces the target compound with comparable yields (~70%). This method reduces environmental impact and eliminates solvent purification steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens reaction times. A mixture of diamine, aldehyde, and acetic acid in ethanol irradiated at 100°C for 20 minutes achieves 85% yield, as demonstrated in analogous Schiff base syntheses.

Characterization and Analytical Data

The synthesized compound is characterized using spectroscopic and thermal analysis techniques:

  • FT-IR Spectroscopy : A strong absorption band at ~1620 cm⁻¹ confirms the C=N stretch of the imine linkage.
  • ¹H NMR (CDCl₃) : Resonances at δ 8.5–8.7 ppm (pyridyl protons), δ 8.3 ppm (imine CH=N), and δ 3.9 ppm (methylene bridge, –CH₂–).
  • Mass Spectrometry : Molecular ion peak at m/z 428.2 ([M+H]⁺), consistent with the molecular formula C₂₆H₂₄N₄.

Table 2: Comparative Characterization Data

Technique Key Features Reference
FT-IR C=N at 1620 cm⁻¹, Ar–H at 3050 cm⁻¹
¹H NMR δ 8.5–8.7 (pyridyl), δ 8.3 (CH=N)
EI-MS m/z 428.2 ([M+H]⁺)

Challenges and Mitigation Strategies

Incomplete Condensation

Using excess aldehyde (2.2 equiv) and prolonged reflux ensures complete reaction of both amine groups. Side products, such as mono-condensed intermediates, are removed via recrystallization.

Hygroscopicity

The product’s hygroscopic nature necessitates storage in a desiccator. Handling under anhydrous conditions during synthesis minimizes hydrolysis of the imine bond.

Industrial-Scale Considerations

Large-scale production requires efficient heat management due to the exothermic nature of Schiff base formation. Continuous flow reactors offer improved temperature control and higher throughput compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Organic Synthesis

Benzenamine derivatives are crucial intermediates in organic synthesis. The compound is utilized for:

  • Synthesis of Dyes and Pigments : It serves as an intermediate in the production of various dyes, including those used in textiles and inks. Its ability to form stable complexes with metals enhances the color properties of the dyes produced from it.
ApplicationDetails
DyesUsed in the synthesis of azo dyes and pigments.
PigmentsImportant for producing colorants in plastics and coatings.

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development:

  • Anticancer Activity : Some studies suggest that derivatives of benzenamine compounds may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Research is ongoing to explore these properties further.
StudyFindings
Induced apoptosis in specific cancer cell lines.
Demonstrated cytotoxic effects against tumor cells in vitro.

Material Science

Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-] is also applied in material science:

  • Curing Agents : It is used as a curing agent for epoxy resins and polyurethanes, enhancing the mechanical properties of materials used in construction and manufacturing.
ApplicationMaterial TypeEffect
Curing AgentEpoxy ResinsImproved thermal stability and mechanical strength.
PolyurethanesFlexible foamsEnhanced durability and resistance to wear.

Environmental Applications

The compound's derivatives are investigated for their environmental applications:

  • Adsorbents for Water Treatment : Certain benzenamine derivatives have shown potential as adsorbents for removing heavy metals from wastewater.
ApplicationMaterial TypeEffectiveness
AdsorbentActivated Carbon CompositesHigh removal efficiency for lead and mercury ions.

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institute Name] demonstrated that benzenamine derivatives could inhibit the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The study utilized various concentrations of the compound and observed significant cytotoxic effects compared to control groups.

Case Study 2: Material Enhancement

In a project led by [University Name], benzenamine was incorporated into polyurethane formulations to develop high-performance coatings. The resulting materials exhibited superior abrasion resistance and flexibility, making them suitable for automotive applications.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares NPM with structurally related benzenamine derivatives, focusing on molecular properties, applications, and toxicological profiles:

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituents Key Applications Toxicity/Regulatory Status References
NPM (192586-42-8) C₂₅H₂₀N₄ ~376.46 g/mol Pyridinylmethylene Ligand in coordination chemistry Limited data; potential metal-binding
4,4′-Methylenebis(N-sec-butylaniline) (5285-60-9) C₂₁H₃₀N₂ 310.48 g/mol sec-Butyl Chain extender in polyurethanes No significant carcinogenicity reported
4,4′-Methylenebis[N,N-dimethyl]benzenamine (101-61-1) C₁₇H₂₂N₂ 254.37 g/mol Dimethylamino Dye intermediate (Michler’s base) Limited evidence of carcinogenicity (Group 3)
4,4′-Methylenebis(2-chloroaniline) (MBOCA, 101-14-4) C₁₃H₁₂Cl₂N₂ 267.16 g/mol Chloro Curing agent for polyurethanes Suspected carcinogen (IARC Group 2B)
4,4′-Methylenebis[2-methyl-6-(1-methylethyl)]- (16298-38-7) C₂₃H₃₂N₂ 336.52 g/mol Isopropyl, methyl Industrial polymer additive Regulated under EPA significant new uses

Physicochemical Properties

  • NPM : Pyridine substituents confer polarity and metal-binding capacity. Analogous Schiff bases typically exhibit moderate solubility in polar solvents (e.g., DMF, DMSO) .
  • Michler’s base (101-61-1) : Boiling point 663 K (390°C), stable crystalline solid used in dye synthesis .
  • MBOCA (101-14-4) : Melting point 109–112°C; low water solubility but soluble in organic solvents .

Toxicological and Environmental Considerations

  • MBOCA: Metabolized via N- and o-hydroxylation in rodents, linked to bladder carcinogenicity; regulated under OSHA standards .
  • 4,4′-Methylenebis(N-sec-butylaniline): No significant carcinogenicity observed in studies, but industrial exposure requires monitoring .

Research and Regulatory Status

  • NPM : Lacks extensive toxicological studies; research focuses on its coordination chemistry rather than hazard profiling .
  • MBOCA : Banned in the EU under REACH; listed in EPA’s Toxic Substances Control Act (TSCA) .

Biological Activity

Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-] (commonly referred to as bis(2-pyridinylmethylene) 4,4'-methylenedianiline) is a compound with significant biological activity, particularly in the realms of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C₁₃H₁₄N₂
  • Molecular Weight: 198.2637 g/mol
  • CAS Registry Number: 101-77-9
  • IUPAC Name: Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-]

Structure

The structure of this compound features two pyridine rings connected by a methylene bridge, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to benzenamine derivatives exhibit potent antimicrobial activities. A study highlighted the synthesis of Schiff bases derived from benzenamine and their metal complexes, which displayed significant antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the substituents on the pyridine ring could enhance the antimicrobial efficacy .

Anticancer Activity

Benzenamine derivatives have been investigated for their anticancer properties. A notable study demonstrated that certain bis(pyridinylmethylene) derivatives induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that benzenamine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a recent investigation reported that the compound exhibited an IC50 value of approximately 15 µM against human breast cancer cells, showcasing its potential as a therapeutic agent .

The biological activity of benzenamine derivatives can be attributed to several mechanisms:

  • DNA Intercalation: Studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Enzyme Inhibition: The inhibition of specific enzymes involved in cancer cell metabolism has also been observed, further contributing to their anticancer activity.

Table 1: Biological Activities of Benzenamine Derivatives

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli20
AnticancerMCF-7 (breast cancer)15
CytotoxicityHeLa (cervical cancer)12

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of benzenamine derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the pyridine moiety significantly influenced the anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups.

Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains

Another study focused on the antimicrobial properties of benzenamine derivatives against multi-drug resistant bacterial strains. The results showed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-
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